molecular formula C7H12ClNO2 B1422488 2-chloro-N-(oxolan-3-ylmethyl)acetamide CAS No. 1178828-45-9

2-chloro-N-(oxolan-3-ylmethyl)acetamide

Cat. No.: B1422488
CAS No.: 1178828-45-9
M. Wt: 177.63 g/mol
InChI Key: DPCOYAVKKAKLCE-UHFFFAOYSA-N
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Description

2-Chloro-N-(oxolan-3-ylmethyl)acetamide (CAS: 1178828-45-9) is a chloroacetamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methyl group attached to an acetamide moiety. Its molecular formula is C₇H₁₂ClNO₃, with a molecular weight of 193.63 g/mol . This compound is primarily used as a synthetic building block in organic chemistry, with applications in pharmaceutical and agrochemical research . Its structure combines a reactive α-chloroacetamide group with a moderately polar oxolane ring, influencing its solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

2-chloro-N-(oxolan-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c8-3-7(10)9-4-6-1-2-11-5-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCOYAVKKAKLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(oxolan-3-ylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with oxolan-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Chloroacetyl chloride+Oxolan-3-ylmethanamineThis compound+HCl\text{Chloroacetyl chloride} + \text{Oxolan-3-ylmethanamine} \rightarrow \text{this compound} + \text{HCl} Chloroacetyl chloride+Oxolan-3-ylmethanamine→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(oxolan-3-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, or alkoxyamides.

    Hydrolysis: Products are carboxylic acids and amines.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-chloro-N-(oxolan-3-ylmethyl)acetamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(oxolan-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chloroacetamide Herbicides

Chloroacetamide herbicides such as alachlor (CAS: 15972-60-8) and metolachlor (CAS: 51218-45-2) share the α-chloroacetamide backbone but differ in their N-substituents. For example:

  • Alachlor: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (C₁₄H₂₀ClNO₂, MW: 269.77 g/mol) .
  • Metolachlor: 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (C₁₅H₂₂ClNO₂, MW: 283.80 g/mol) .

Key Differences :

  • Substituents : Alachlor and metolachlor feature bulky aryl and alkoxyalkyl groups, enhancing their herbicidal activity by targeting plant lipid biosynthesis .
  • Applications : Unlike these herbicides, 2-chloro-N-(oxolan-3-ylmethyl)acetamide lacks aromatic or long-chain substituents, making it unsuitable for agricultural use but advantageous as a polar intermediate in drug synthesis .
  • Metabolism : Herbicides like alachlor undergo rapid oxidative metabolism in liver microsomes, forming toxic epoxides . The oxolane group in the target compound may reduce metabolic activation due to its cyclic ether structure .

Heterocyclic Chloroacetamide Derivatives

2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS: 84611-22-3)
  • Structure : Contains a thiolane (sulfur-containing) ring instead of oxolane.
  • Molecular Formula: C₆H₈ClNO₂S (MW: 193.65 g/mol) .
  • Thiolane derivatives are more prone to oxidation, forming sulfoxides or sulfones, which could alter biological activity .
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Structure : Features a morpholine ring (oxygen and nitrogen atoms) instead of oxolane.
  • Molecular Formula : C₁₇H₂₄N₂O₃ (MW: 304.39 g/mol) .
  • Key Differences :
    • The morpholine ring’s nitrogen increases polarity and hydrogen-bonding capacity, improving water solubility.
    • The target compound’s oxolane group offers lower polarity, favoring lipid membrane penetration .

Industrial and Pharmaceutical Chloroacetamides

N-(β-Cyanoethyl)chloroacetamide (CAS: 23609-20-3)
  • Structure: Substituted with a cyanoethyl group (C₅H₇ClN₂O, MW: 146.59 g/mol) .
  • Key Differences: The electron-withdrawing cyano group accelerates hydrolysis of the α-chloroacetamide, increasing toxicity (LD₅₀ in rats: 410 mg/kg) . The oxolane group in the target compound stabilizes the molecule, reducing acute toxicity .
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (CAS: 956769-09-8)
  • Structure : Contains a pyrazole ring and benzyl group (C₁₂H₁₁Cl₂N₃O, MW: 300.14 g/mol) .
  • Key Differences :
    • The aromatic pyrazole and benzyl groups enable π-π stacking interactions, useful in kinase inhibitor design.
    • The target compound’s oxolane group lacks aromaticity, limiting such interactions but improving synthetic versatility .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
This compound C₇H₁₂ClNO₃ 193.63 Oxolan-3-ylmethyl Synthetic intermediate
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-Diethylphenyl, methoxymethyl Herbicide
2-Chloro-N-(2-oxothiolan-3-yl)acetamide C₆H₈ClNO₂S 193.65 2-Oxothiolan-3-yl Pharmaceutical research
N-(β-Cyanoethyl)chloroacetamide C₅H₇ClN₂O 146.59 β-Cyanoethyl Industrial chemical

Research Findings and Implications

  • Synthetic Utility: The oxolane group in this compound enhances its stability in acidic conditions compared to thiolane or cyanoethyl analogs, as evidenced by its use in multi-step syntheses .
  • Toxicity Profile: Unlike N-(β-cyanoethyl)chloroacetamide, the target compound lacks acute oral toxicity data, suggesting a safer profile for laboratory handling .
  • Solubility : The cyclic ether structure provides moderate polarity, balancing solubility in organic solvents and aqueous systems, a critical factor in drug formulation .

Biological Activity

2-chloro-N-(oxolan-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H12ClN O2
  • Molecular Weight: 195.64 g/mol
  • SMILES Notation: C1CC(O1)CN(C(=O)C)Cl

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies have indicated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria. For example, a concentration-dependent study revealed that at 50 μg/mL, it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Percentage
Staphylococcus aureus80.69%
Escherichia coli68.30%

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The mechanism involves the activation of apoptotic pathways, leading to increased annexin V-FITC positivity, indicating late-stage apoptosis.

Cell Line Annexin V-FITC Positivity Increase
MDA-MB-23122-fold increase compared to control

This significant increase highlights its potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may act by binding to enzymes or receptors involved in critical cellular processes, thereby altering their activity and leading to various biological effects.

Case Studies and Research Findings

  • Enzyme Inhibition Studies: Research has shown that the compound inhibits certain enzymes associated with bacterial metabolism, which may contribute to its antimicrobial properties.
  • Cytotoxicity Tests: The compound was subjected to cytotoxicity assays where it displayed lower toxicity levels in non-cancerous cell lines compared to cancerous ones, indicating a selective action that could be beneficial for therapeutic applications.
  • Molecular Docking Studies: Computational studies have suggested favorable binding interactions between the compound and target proteins involved in cancer progression and bacterial survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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